![molecular formula C15H14N2O2S2 B2552435 3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896686-10-5](/img/structure/B2552435.png)
3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. The core structure of benzothiadiazine 1,1-dioxide derivatives has been explored for various pharmacological properties, including allosteric modulation of AMPA/kainate receptors , inhibition of phosphodiesterase 7 (PDE 7) , and activation of ATP-sensitive potassium (K_ATP) channels .
Synthesis Analysis
The synthesis of benzothiadiazine derivatives often involves the functionalization of the benzothiadiazine ring. For instance, the introduction of different substituents at the 3-position can lead to compounds with varying allosteric modulatory properties on kainate-activated currents . Another approach includes the reaction of o-azidobenzenesulfonamides with isocyanates to yield 3-amino-1,2,4-benzothiadiazine 1,1-dioxides . Additionally, ring contraction methods have been employed to access different benzothiadiazine scaffolds , and novel synthetic routes have been developed for incorporating substituents like the (trifluoromethyl)thio group .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to determine the crystal structures of these compounds, revealing the importance of intermolecular interactions such as hydrogen bonds . The presence of substituents can significantly influence the molecular conformation and, consequently, the interaction with biological targets .
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions, including alkylation, to introduce specific functional groups. For example, the synthesis of 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids from 3-mercaptoderivatives demonstrates the stereospecific introduction of substituents while maintaining enantiomeric purity10.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of two methyl groups at the 3-position of the thiadiazine ring can induce a rotation in the binding site of biological targets, affecting the compound's pharmacological profile . The physicochemical properties of these compounds are often predicted to assess their drug-likeness .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- A study by Fülöpová et al. (2015) described an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides via unprecedented ring contraction, highlighting their pharmacological relevance due to their biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Biological and Medicinal Applications
- Martínez et al. (2000) synthesized benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides, identifying them as the first heterocyclic compounds with PDE 7 inhibitory properties, suggesting potential for treating T-cell-dependent disorders (Martínez et al., 2000).
Antimicrobial Activities
- Shehadi et al. (2022) reported the synthesis of a new series of 1,3,4-thiadiazoles showing significant antimicrobial activity against various microorganisms, indicating the potential for developing antimicrobial drugs (Shehadi et al., 2022).
Molecular Docking and Antiviral Activities
- Another research by Martínez et al. (2000) found that benzothiadiazine dioxide derivatives exhibited activity against human cytomegalovirus (HCMV), with some compounds also showing activity against HIV-1 and HIV-2. This study suggests that these derivatives interfere with an early stage of the viral replicative cycle, offering a new avenue for antiviral drug development (Martínez et al., 2000).
Anticancer Potential
- Havrylyuk et al. (2010) evaluated the antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, revealing significant anticancer activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in anticancer drug development (Havrylyuk et al., 2010).
Cognitive Enhancement
- Francotte et al. (2010) synthesized a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, identifying compounds with strong activity on AMPA receptors and marked cognitive-enhancing effects in vivo. This work provides a basis for developing new cognitive enhancers (Francotte et al., 2010).
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

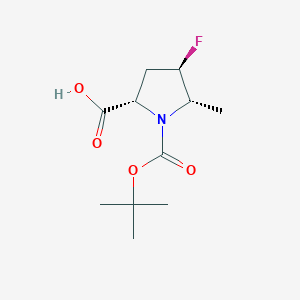
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

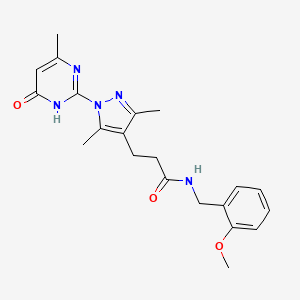
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
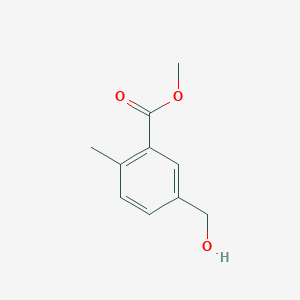
![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
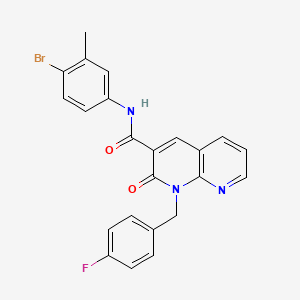
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
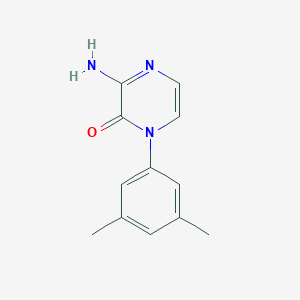
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)